N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide
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Overview
Description
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide is a complex organic compound with the molecular formula C21H18N4O4S and a molecular weight of 422.46 g/mol . This compound is known for its unique structural features, which include a biphenyl core and a benzoxadiazole moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide typically involves multiple steps. One common method includes the reaction of biphenyl-4-carboxylic acid with 2-aminoethylamine to form an intermediate, which is then reacted with 2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions to yield the final product . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like methanol, ethanol, and dichloromethane. Reaction conditions often involve controlled temperatures, typically ranging from -10°C to 80°C, and inert atmospheres using nitrogen or argon gas to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols. Substitution reactions often result in the formation of new sulfonyl derivatives .
Scientific Research Applications
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide: This compound shares a similar benzoxadiazole moiety but differs in the structure of the carboxamide group.
N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine: Another related compound with a benzoxadiazole group, used in different biological applications.
Uniqueness
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide is unique due to its specific combination of a biphenyl core and a benzoxadiazole moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable in various research fields.
Properties
Molecular Formula |
C21H18N4O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C21H18N4O4S/c26-21(17-11-9-16(10-12-17)15-5-2-1-3-6-15)22-13-14-23-30(27,28)19-8-4-7-18-20(19)25-29-24-18/h1-12,23H,13-14H2,(H,22,26) |
InChI Key |
MZBAWJXFJPRPIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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